Furo[2,3-b]pyridine-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPWMRNKTGNBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559532 | |
| Record name | Furo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122534-94-5 | |
| Record name | Furo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[2,3-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Furo 2,3 B Pyridine 5 Carboxylic Acid and Its Derivatives
General Strategies for the Construction of Furo[2,3-b]pyridine (B1315467) Core
The assembly of the bicyclic furo[2,3-b]pyridine system can be approached in two primary ways: by forming the furan (B31954) ring onto a pre-existing pyridine (B92270) scaffold or by constructing the pyridine ring onto a furan precursor.
Furan Ring Construction with an Inbuilt Pyridine Structure
A prevalent strategy for synthesizing the furo[2,3-b]pyridine core involves beginning with a suitably substituted pyridine derivative and subsequently constructing the furan ring. This approach leverages the well-established chemistry of pyridines to introduce functionalities that can undergo cyclization.
A common method involves the reaction of a 2-halopyridine with a reagent that provides the necessary atoms for the furan ring. For instance, starting with a compound like 2,5-dichloronicotinic acid, the process can proceed via an initial esterification followed by a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclization. nih.gov In this sequence, the alkoxide generated from a 2-hydroxyacetate derivative displaces the chloro group at the 2-position of the pyridine ring, and the subsequent intramolecular cyclization of the intermediate forms the fused furan ring. nih.gov This method is effective for gram-scale synthesis and allows for functionalization at various positions. nih.gov
Table 1: Example of Furan Ring Construction
| Starting Material | Reagents | Intermediate Product | Final Step |
|---|
Other methodologies under this strategy include palladium-catalyzed one-pot syntheses that involve Sonogashira couplings followed by Wacker-type heteroannulations. nih.gov Additionally, methods starting from pyridine N-oxides have been developed to yield 2,3-substituted furo[2,3-b]pyridines. nih.gov
Pyridine Ring Construction with an Inbuilt Furan Structure
An alternative approach involves building the pyridine ring onto an existing furan core. This is often accomplished using cycloaddition reactions where the furan derivative acts as a component in the ring-forming step.
Inverse electron-demand Diels-Alder reactions are particularly useful for this purpose. acsgcipr.org In this type of reaction, a furan derivative can act as the dienophile, reacting with an electron-poor diene system, such as a 1,2,4-triazine. acsgcipr.org The initial [4+2] cycloaddition adduct is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas (N2) to form a dihydropyridine intermediate. acsgcipr.org This intermediate can then be aromatized to the final pyridine ring, completing the furo[2,3-b]pyridine scaffold. acsgcipr.org While effective, the availability of suitable furan precursors and electron-poor dienes can be a limitation of this method. acsgcipr.org
Classical and Established Synthetic Routes
Several classical and well-established reaction types have been successfully applied to the synthesis of furo[2,3-b]pyridines, offering reliable pathways to the core structure and its derivatives.
Nucleophilic Aromatic Substitution (SNAr) on 2-Halopyridines Followed by Cyclization
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of furo[2,3-b]pyridines. nih.gov Aromatic rings, including pyridine, can become electrophilic enough to undergo nucleophilic substitution if they possess electron-withdrawing substituents and a good leaving group. wikipedia.org The nitrogen atom in the pyridine ring delocalizes negative charge effectively, making the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). wikipedia.orgstackexchange.com
The mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is key to the reaction's success. stackexchange.com For attack at the 2- or 4-positions of pyridine, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. dalalinstitute.com
In the context of furo[2,3-b]pyridine synthesis, a 2-halopyridine is treated with a nucleophile containing a hydroxyl group, such as an ester of glycolic acid. nih.gov The reaction sequence is as follows:
Deprotonation of the hydroxyl group to form a nucleophilic alkoxide.
SNAr reaction where the alkoxide displaces the halide at the C2 position of the pyridine ring.
Intramolecular cyclization of the resulting intermediate to form the furan ring. nih.gov
Fluoropyridines often exhibit higher reaction rates in SNAr reactions compared to chloropyridines due to the high electronegativity of fluorine. nih.gov For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov
Table 2: SNAr-Cyclization Route Details
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Esterification | 2,5-Dichloronicotinic acid, Acid catalyst |
| 2 | SNAr / Cyclization | Ethyl 2-hydroxyacetate, Sodium hydride |
Intramolecular Diels-Alder Reactions
The intramolecular Diels-Alder reaction provides a powerful method for constructing the fused heterocyclic system in a single, stereocontrolled step. This strategy has been employed to create the furo[2,3-b]pyridine core. nih.gov One reported route involves an intramolecular [4+2] cycloaddition between a triazine ring (acting as the diene) and an alkyne (acting as the dienophile), which are tethered together. nih.gov
This reaction first yields a dihydrofuro[2,3-b]pyridine intermediate. Subsequent oxidation of this intermediate, often using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leads to the aromatization of the newly formed ring and yields the final furo[2,3-b]pyridine product. nih.gov Intramolecular versions of the Diels-Alder reaction are often more facile and require less harsh conditions than their intermolecular counterparts. acsgcipr.org
Cyclocondensation Approaches
Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia. These methods are versatile for building heterocyclic cores. While specific examples for Furo[2,3-b]pyridine-5-carboxylic acid are less detailed in the provided context, the principles can be applied.
For instance, tandem cyclization processes, where multiple ring-forming events occur sequentially in one pot, represent a type of cyclocondensation approach. researchgate.net Another related example is the regioselective dinucleophilic C/S-cyclocondensation of thiooxindoles with pyridinium salts to afford functionalized thiazocinoindoles, demonstrating how bifunctional reagents can be used to construct complex heterocyclic systems. researchgate.net Such strategies often involve the reaction of a pyridine derivative containing one part of the reactive functionality with a second component that completes the ring upon condensation.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and versatile methods for the construction of complex heterocyclic scaffolds like the furo[2,3-b]pyridine core. These methodologies often provide high efficiency, selectivity, and functional group tolerance, making them invaluable in modern organic synthesis. Palladium, in particular, has been extensively utilized in cross-coupling and cyclization reactions to build the fused furan and pyridine ring system.
Palladium catalysts are central to numerous strategies for synthesizing and functionalizing furo[2,3-b]pyridines. Their ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions is a key advantage. Cross-coupling reactions, in particular, allow for the modular assembly of the heterocyclic core and the introduction of diverse substituents.
A prominent strategy for constructing the furo[2,3-b]pyridine skeleton involves a sequence initiated by a Sonogashira cross-coupling reaction, followed by an intramolecular cyclization (heteroannulation). The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
This approach typically starts with a suitably substituted pyridine derivative, such as a 2-halopyridine bearing a hydroxyl group (or a precursor) at the 3-position. The 2-halo position is first coupled with a terminal alkyne via the Sonogashira reaction. The resulting 2-alkynyl-3-hydroxypyridine intermediate is then subjected to a cyclization reaction, often catalyzed by a palladium salt or another electrophile, to form the furan ring fused to the pyridine core. There are several examples in the literature of palladium-catalyzed one-pot syntheses of furopyridines where Sonogashira couplings were followed by Wacker-type heteroannulations. nih.gov
A representative reaction scheme is the coupling of a 2-chloro-3-hydroxypyridine derivative with a terminal alkyne. The subsequent intramolecular cyclization of the hydroxyl group onto the alkyne, known as heteroannulation, forges the C-O bond of the furan ring.
Table 1: Example of Sonogashira Coupling-Heteroannulation for Fused Furan Ring Systems
| Starting Material (Aryl Halide) | Alkyne Partner | Key Catalysts | Product Type | Ref. |
|---|---|---|---|---|
| 2-Chloro-3-methoxypyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | 2-Alkynylpyridine Intermediate | rsc.org |
Palladium-catalyzed cross-coupling reactions are not only used for building the core structure but are also instrumental for its subsequent functionalization. By creating a furo[2,3-b]pyridine scaffold with strategically placed "handles" such as halides or triflates, chemists can introduce a wide array of substituents at specific positions.
A concise synthesis has been developed for furo[2,3-b]pyridines that installs a chloro group at the 5-position and a triflate group at the 3-position. nih.gov These two handles exhibit different reactivities in palladium-catalyzed reactions, allowing for selective and sequential functionalization. Generally, aryl triflates are more reactive than aryl chlorides in such C-C bond-forming reactions. nih.gov This differential reactivity enables the selective coupling of a nucleophile at the 3-position while leaving the 5-chloro group intact for a subsequent, different coupling reaction. This chemoselectivity is crucial for the efficient construction of complex derivatives for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov
Table 2: Chemoselective Functionalization of a Furo[2,3-b]pyridine Core
| Position | Leaving Group | Relative Reactivity | Potential Cross-Coupling Reactions | Example Coupling Partners |
|---|---|---|---|---|
| 3 | Triflate (-OTf) | Higher | Suzuki, Stille, Heck, Sonogashira | Arylboronic acids, organostannanes, alkenes, terminal alkynes |
This strategy allows for the controlled and stepwise introduction of different functional groups at the C3 and C5 positions, providing a powerful tool for diversifying the furo[2,3-b]pyridine scaffold.
Beyond the classic cross-coupling and heteroannulation sequences, other novel palladium-catalyzed cyclizations have been developed. One elegant approach involves the Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes. acs.orgacs.orgnih.gov This method is notable for its efficiency, as it involves the simultaneous participation of both nitrile groups in the construction of the fused furan and pyridine rings. acs.org
In this one-pot process, multiple C–C, C=C, C–O, C–N, and C=N bonds are formed. researchgate.net The reaction proceeds via an unusual N–H/C annulation, demonstrating a powerful cascade process where complex molecular architecture is rapidly assembled from simple starting materials. acs.org This strategy highlights the evolving capabilities of palladium catalysis in devising atom-economical routes to complex heterocycles. acs.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Green Chemistry Approaches and Optimized Protocols
In line with the principles of green chemistry, modern synthetic efforts aim to develop more environmentally benign and efficient protocols. This includes minimizing waste, reducing reaction times, and using less hazardous solvents and reagents. rasayanjournal.co.in
Microwave-assisted organic synthesis has become a key tool in green chemistry, offering significant advantages over conventional heating methods. ijarsct.co.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. rasayanjournal.co.inmdpi.com The rapid and uniform heating provided by microwaves enhances reaction rates for a variety of transformations, including those used to build heterocyclic rings. ijarsct.co.in
For the synthesis of furo[2,3-b]pyridine derivatives, microwave assistance can be applied to various steps, such as nucleophilic substitution, cyclization, and cross-coupling reactions. chemrxiv.org For example, the SNAr-cyclization reaction to form the furo[2,3-b]pyridine core from a dichloropyridine derivative and a hydroxyacetate could be significantly accelerated. nih.gov Similarly, palladium-catalyzed coupling reactions for functionalization can also be performed under microwave conditions to improve efficiency. The development of one-pot, microwave-assisted protocols is particularly attractive as it minimizes intermediate isolation steps, saving time, materials, and effort. chemrxiv.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Ref. |
|---|---|---|---|---|
| SN2-type Quaternization | Not specified | 50 min | High Yield | mdpi.com |
| Formimidate Synthesis | Hours | Not specified (implied faster) | Often higher | mdpi.com |
These examples from related heterocyclic syntheses demonstrate the potential of microwave technology to create more efficient and sustainable routes for the production of this compound and its derivatives.
Phase-Transfer Catalysis (PTC) Conditions
Phase-Transfer Catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). crdeepjournal.orgresearchgate.net The catalyst, typically a quaternary ammonium salt, transports a reactant (usually an anion) from the aqueous or solid phase into the organic phase, where the reaction occurs. crdeepjournal.org This technique can lead to increased reaction rates, higher yields, and milder reaction conditions, often eliminating the need for expensive and anhydrous solvents. crdeepjournal.org
While direct examples of PTC for the synthesis of this compound are not extensively detailed in the provided context, the application of PTC in the synthesis of related fused heterocyclic systems, such as furo[2,3-b]pyrroles, demonstrates its potential applicability. mdpi.com For instance, N-alkylation (methylation and benzylation) of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate has been successfully achieved under PTC conditions. mdpi.com This suggests that PTC could be a viable method for introducing substituents onto the furo[2,3-b]pyridine core or its precursors.
The general mechanism for a PTC-mediated reaction involves the transfer of an anion from an aqueous phase to an organic phase by the catalyst, where it can then react with an organic-soluble substrate. High selectivity is often observed in PTC-mediated alkylation reactions. crdeepjournal.org
Table 1: General Principles of Phase-Transfer Catalysis
| Feature | Description | Reference |
|---|---|---|
| Mechanism | A catalyst (e.g., Quaternary Ammonium Salt) transfers anions from an aqueous/solid phase to an organic phase. | crdeepjournal.org |
| System Types | Liquid-liquid, solid-liquid, liquid-gas, solid-gas. | researchgate.net |
| Advantages | Increased yields, reduced cycle times, elimination of hazardous/expensive reagents and solvents. | crdeepjournal.org |
| Applications | C, N, O, and S-alkylations, dehydrohalogenations. | crdeepjournal.org |
One-Pot Synthetic Sequences
One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation by allowing multiple reaction steps to occur in a single reactor without isolating intermediates. Several one-pot methodologies have been explored for the synthesis of furopyridines.
One notable example involves a palladium-catalyzed sequence where a Sonogashira coupling is followed by a Wacker-type heteroannulation to form the furo[2,3-b]pyridine core. nih.gov Another approach involves a tandem SNAr-cyclization reaction. In a specific synthesis, tert-butyl 2,5-dichloronicotinate reacts with the sodium salt of tert-butyl 2-hydroxyacetate in a one-pot fashion to yield the cyclized furo[2,3-b]pyridine product in excellent yield. nih.govchemrxiv.org
While not for the exact [2,3-b] isomer, a one-pot method for synthesizing furo[3,4-b]pyridin-5(7H)-ones has been developed starting from commercially available 2-bromopyridine-3-carboxylic acid. thieme-connect.com This process involves the generation of a dilithium intermediate, its reaction with a carbonyl compound, and subsequent acid-catalyzed lactonization in the same pot. thieme-connect.com Such strategies highlight the adaptability of one-pot sequences for constructing various furopyridine isomers.
Table 2: Examples of One-Pot Syntheses for Furopyridine Scaffolds
| Starting Materials | Key Steps | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2,5-Dichloronicotinic acid derivative, tert-butyl 2-hydroxyacetate | SNAr-cyclization | Furo[2,3-b]pyridine | 86% | nih.govchemrxiv.org |
| Alkyne and 2-halopyridine | Sonogashira coupling, Wacker-type heteroannulation | Furo[2,3-b]pyridine | N/A | nih.gov |
Synthesis of Precursors and Key Intermediates
The synthesis of the target furo[2,3-b]pyridine scaffold relies on the availability of appropriately functionalized precursors for both the pyridine and furan rings.
Preparation of Functionalized Pyridine Derivatives
Pyridine carboxylic acids are important industrial intermediates for pharmaceuticals and agrochemicals. google.com For the synthesis of this compound derivatives, substituted nicotinic acids (pyridine-3-carboxylic acids) are common starting materials.
A key precursor, 2,5-dichloronicotinic acid, serves as the starting point for a scalable synthesis of the furo[2,3-b]pyridine core. nih.govchemrxiv.org This compound provides the necessary pyridine backbone and halogen substituents that can be selectively manipulated. The chlorine at the 2-position is displaced during the cyclization step, while the chlorine at the 5-position remains as a handle for subsequent cross-coupling reactions. nih.gov The carboxylic acid group can be converted to an ester, such as a tert-butyl ester, to facilitate subsequent reactions and purification steps. nih.govchemrxiv.org The synthesis of various pyridine carboxylic acids can be achieved through methods like the oxidation of alkylpyridines. google.com
Synthesis of Functionalized Furan Precursors
The furan ring of the furo[2,3-b]pyridine system is typically constructed onto the pre-existing pyridine core. The choice of the furan precursor dictates the substituents on the furan portion of the final product.
In one efficient method, tert-butyl 2-hydroxyacetate is used as the key building block for the furan ring. nih.govchemrxiv.org It is deprotonated with a strong base like sodium hydride, and the resulting alkoxide undergoes a nucleophilic aromatic substitution (SNAr) with a 2-halopyridine derivative, followed by an intramolecular cyclization to form the fused furan ring. nih.gov
Alternatively, other functionalized furan derivatives can be synthesized for potential use in different synthetic strategies. For example, furan-2-carboxylic acid and 5-hydroxymethyl-2-furancarboxylic acid are platform molecules that can be used to produce a variety of chemical intermediates. ijabbr.com The synthesis of a furan ring can also be achieved by reacting α-chloro acetylacetone with malononitrile in the presence of a base. nih.gov These methods provide access to a range of furan precursors that could potentially be adapted for the synthesis of diverse furo[2,3-b]pyridine derivatives.
Reactivity and Derivatization of Furo 2,3 B Pyridine 5 Carboxylic Acid Scaffolds
Functionalization Strategies at the Furo[2,3-b]pyridine (B1315467) Core
Functionalization of the furo[2,3-b]pyridine-5-carboxylic acid core can be broadly categorized into two main approaches: transformations involving the carboxylic acid group and substitutions on the pyridine (B92270) ring. These strategies provide access to a diverse array of derivatives, including esters, amides, and halogenated intermediates, which serve as crucial building blocks for more complex molecules.
The carboxylic acid at the C-5 position is a versatile functional handle for derivatization. Standard organic transformations can be readily applied to generate a variety of analogs with modified polarity, hydrogen bonding capability, and steric profiles.
Esterification: The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common method. masterorganicchemistry.comrug.nl Mineral acids like sulfuric acid often serve as catalysts. google.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Given that all steps are reversible, the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Lewis acids can also be employed to catalyze the reaction. rug.nl
Amidation: The formation of amides from the carboxylic acid group is a key strategy for introducing diverse substituents and modulating biological activity. Direct amidation can be achieved by heating the carboxylic acid with an amine, but this often requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling agent to facilitate the reaction under milder conditions. A variety of reagents have been developed for this purpose, including those that form activated acyl phosphates or other reactive intermediates. researchgate.net Niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of carboxylic acids with less reactive amines like aniline. researchgate.net Another approach involves the use of sulfur trioxide pyridine complex (SO₃•py) which can be applied to a range of aromatic and aliphatic carboxylic acids. elsevierpure.com
| Transformation | Reagent/Catalyst | Conditions | Notes |
|---|---|---|---|
| Esterification | H₂SO₄ (catalyst), Alcohol (e.g., ROH) | Reflux | Classic Fischer esterification; often requires removal of water. masterorganicchemistry.comgoogle.com |
| Esterification | Bi(OTf)₃ (Lewis Acid) | Heating | Alternative to Brønsted acids, though side reactions like ether formation can occur. rug.nl |
| Amidation | Amine (RNH₂), Heat | High Temperature | Direct thermal condensation; limited by substrate stability. |
| Amidation | Amine (RNH₂), Nb₂O₅ | Heating, Toluene | Heterogeneous catalysis, reusable catalyst. researchgate.net |
| Amidation | Amine (RNH₂), SO₃•pyridine | Varies | Effective for various aromatic and aliphatic carboxylic acids. elsevierpure.com |
| Amidation | Amine (RNH₂), TBTU, TATU, or COMU | Room Temperature, Base | Peptide coupling reagents effective for forming amides from carboxylic acids. organic-chemistry.org |
Decarboxylation, the removal of the carboxylic acid group, provides a route to the parent furo[2,3-b]pyridine scaffold or derivatives thereof. The stability of the intermediate formed upon loss of carbon dioxide is a key factor in determining the reaction conditions. For pyridine carboxylic acids, the position of the carboxyl group influences the ease of decarboxylation.
A notable strategy for achieving decarboxylation involves the initial conversion of the carboxylic acid to a tert-butyl ester. This ester can then be subjected to acid-mediated cleavage, which simultaneously facilitates decarboxylation. For instance, treatment with trifluoroacetic acid (TFA) can efficiently cleave the tert-butyl ester and promote the loss of CO₂, affording the decarboxylated furo[2,3-b]pyridine in excellent yield. nih.gov This method is particularly advantageous as it proceeds under relatively mild conditions and avoids the harsh temperatures that can be required for the direct decarboxylation of some heterocyclic carboxylic acids. nih.govgoogle.com In some cases, decarboxylation of 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene. researchgate.net
| Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Furo[2,3-b]pyridine-5-tert-butyl carboxylate | Trifluoroacetic Acid (TFA) | Not specified | Decarboxylated Furo[2,3-b]pyridine | nih.gov |
| Heterocyclic Carboxylic Acids | Organic Acid (catalyst) | 85-150 °C in DMF | Decarboxylated Heterocycle | google.com |
| 2-Pyridone-3-carboxylic acid | Potassium Carbonate (K₂CO₃) | Toluene | Decarboxylated 2-Pyridone | researchgate.net |
The pyridine portion of the furo[2,3-b]pyridine nucleus is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents.
Halogenation: Direct electrophilic halogenation of the pyridine ring is generally difficult due to its electron-deficient nature, often requiring harsh conditions. nsf.gov However, modern synthetic methods have been developed to achieve regioselective halogenation. One approach involves a sequence of pyridyl ring opening to form acyclic Zincke imine intermediates, which then undergo highly regioselective halogenation under mild conditions before ring-closing to reform the halopyridine. nsf.govnih.gov This method allows for selective functionalization at the 3-position (relative to the nitrogen).
Nitro-Substitution: Similar to halogenation, direct nitration of pyridine requires strong acidic conditions. acs.org The introduction of a nitro group significantly increases the electron-deficient character of the ring, making it highly susceptible to nucleophilic attack. nih.gov Studies on the related benzo[b]furo[2,3-c]pyridine system have shown that nitration can proceed at specific positions on the benzene (B151609) ring portion of the scaffold. researchgate.net While direct nitration on the pyridine ring of the furo[2,3-b]pyridine core is challenging, the resulting nitro-derivatives are valuable intermediates for further functionalization.
| Reaction | Reagent | Typical Substrate | Notes |
|---|---|---|---|
| Iodination | N-Iodosuccinimide (NIS) | Pyridine (via Zincke imine) | Allows for mild, regioselective C-H functionalization. nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | Pyridine (via Zincke imine) | Part of a one-pot ring-opening, halogenation, ring-closing sequence. nih.gov |
| Chlorination | N-Chlorosuccinimide (NCS) / HCl | Pyridine (via Zincke imine) | Effective for chlorinating Zincke imine intermediates. nih.gov |
| Nitration | HNO₃ / H₂SO₄ | Pyridine | Classic, harsh conditions for electrophilic substitution on pyridine. acs.org |
| Nitration | Nitronium tetrafluoroborate (NO₂BF₄) | Pyridine | Forms an N-nitropyridinium salt intermediate. acs.org |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group is present at an activated position. The positions ortho and para to the ring nitrogen (C2 and C4) are especially activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comquora.com
Therefore, if a halogen, such as chlorine, is installed on the pyridine ring of the furo[2,3-b]pyridine scaffold, it can serve as a leaving group that is readily displaced by various nucleophiles. researchgate.net This SₙAr reaction is a powerful tool for introducing a wide range of functional groups, including amines, alkoxides, and thiolates. The presence of electron-withdrawing groups, such as a nitro group, further activates the ring towards nucleophilic attack, allowing reactions to proceed under even milder conditions. nih.gov
| Leaving Group | Position | Nucleophile (Example) | Product Functional Group | Notes |
|---|---|---|---|---|
| -Cl | Activated (e.g., C4, C6) | R-NH₂ (Amine) | -NHR (Secondary Amine) | A common method for C-N bond formation. researchgate.net |
| -Cl | Activated | R-O⁻ (Alkoxide) | -OR (Ether) | Forms C-O bonds. |
| -F | Activated | Various Nucleophiles | Diverse Derivatives | Fluorine can be an effective leaving group in SₙAr reactions. evitachem.com |
| -Cl | Activated (with NO₂ group) | Weak Nucleophiles | Displacement Product | The nitro group strongly activates the ring, facilitating displacement. nih.gov |
Modifications of the Furan (B31954) Moiety
The furan portion of the furo[2,3-b]pyridine system is susceptible to electrophilic substitution and modern C-H functionalization reactions. Due to the electronic nature of the furan ring, these reactions preferentially occur at the C2 and C5 positions. chemicalbook.comuobasrah.edu.iq The cation formed by the addition of an electrophile at the C2 position is stabilized by three resonance structures, making it more stable than the intermediate formed by attack at the C3 position, which has only two resonance structures. chemicalbook.com
A significant advancement in the modification of this scaffold is the direct arylation of the C2 position. Research has demonstrated a rhodium-catalyzed system (Rh₂(OAc)₄/IMes·HCl) that chemoselectively installs aryl groups at the 2-position of furo[2,3-b]pyridine. researchgate.netresearchgate.net This C-H functionalization method provides a direct route to 2-aryl derivatives in yields ranging from 53% to 94%. researchgate.netresearchgate.net This transformation is notable for its applicability to the direct modification of complex natural products containing the furoquinoline core. researchgate.net
Analogous transformations on related heterocyclic systems, such as the Vilsmeier formylation of furo[2,3-b]pyrroles to yield 2-formylated products, suggest that similar electrophilic substitution reactions can be applied to the furo[2,3-b]pyridine core to introduce various functional groups onto the furan moiety. mdpi.com
Table 1: C-H Arylation of Furo[2,3-b]pyridine
| Entry | Aryl Source | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Arylboronic Acid | Rh₂(OAc)₄/IMes·HCl | 53-94 | researchgate.netresearchgate.net |
Formation of Polycyclic Fused Systems
The furo[2,3-b]pyridine scaffold serves as a versatile platform for the synthesis of complex, multi-ring heterocyclic systems. Through various annulation and cyclization strategies, the core structure can be elaborated to generate novel chemical entities with diverse pharmacological potential.
A prominent class of polycyclic systems derived from furo[2,3-b]pyridines is the pyrido[3',2':4,5]furo[3,2-d]pyrimidine family. The synthesis of these compounds often begins with functionalized furo[2,3-b]pyridine precursors, particularly those bearing an amino group at the C3 position and a carboxyl or related group at C2. researchgate.net
The general strategy involves the cyclocondensation of 3-aminofuro[2,3-b]pyridine derivatives. For instance, a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been synthesized and evaluated as potent phosphodiesterase type 4 (PDE4) inhibitors. nih.govdrugbank.com These syntheses highlight the utility of the amino and carboxyl functionalities on the furo[2,3-b]pyridine core as handles for building the adjacent pyrimidine ring, thus completing the tetracyclic framework. researchgate.netnih.gov
The fusion of a benzene ring to the furo[2,3-b]pyridine core creates benzofuro-fused pyridine systems, which are of significant interest in materials science and medicinal chemistry. Several synthetic methodologies have been developed to achieve this transformation.
One effective method is a tandem cyclization reaction. Substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones have been synthesized from methyl 2-[(cyanophenoxy)methyl]-3-furoates. This process occurs in the presence of a strong base like potassium tert-butoxide (t-BuOK) and involves an intramolecular cyclization to form the fused system. researchgate.net
Another approach involves palladium-catalyzed intramolecular dual C-H activation. This strategy has been used for the oxidative cyclization of 3-phenoxypyridine 1-oxides to regioselectively synthesize benzofuro[3,2-b]pyridine 1-oxides, which can be subsequently deoxygenated to the target benzofuro[3,2-b]pyridines in high yields. acs.org
Furthermore, base-catalyzed sequential reactions provide another route. An efficient synthesis of benzofuro[3,2-b]pyridines has been developed through a K₂CO₃-catalyzed 1,4-addition/intramolecular cyclization/aromatization cascade involving aurone-derived 1-azadienes and trisubstituted allenoates. nih.gov Similarly, annulation reactions of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine, can produce 1,4-dihydrobenzofuro[3,2-b]pyridines, which are then aromatized to the final benzofuro[3,2-b]pyridine products. rsc.org
Table 2: Selected Methods for Synthesis of Benzofuro-Fused Pyridines
| Method | Precursor Type | Catalyst/Reagent | Fused System | Reference |
|---|---|---|---|---|
| Tandem Cyclization | 2-[(Cyanophenoxy)methyl]-3-furoates | t-BuOK | Benzofuro[3,2-b]furo[2,3-d]pyridinone | researchgate.net |
| Dual C-H Activation | 3-Phenoxypyridine 1-Oxides | Palladium Catalyst | Benzofuro[3,2-b]pyridine | acs.org |
| Sequential Cascade | Aurone-derived 1-Azadienes | K₂CO₃ | Benzofuro[3,2-b]pyridine | nih.gov |
| Annulation/Aromatization | Aurone-derived α,β-Unsaturated Imines | Triethylamine/DBU | Benzofuro[3,2-b]pyridine | rsc.org |
Oxidative reactions provide a powerful tool for the functionalization and dimerization of heterocyclic cores. While research specifically on furo[2,3-b]pyridine is emerging, studies on the closely related thieno[2,3-b]pyridine scaffold offer significant insight into potential transformations.
An unusual oxidative dimerization has been reported for 3-aminothieno[2,3-b]pyridine-2-carboxamides upon treatment with sodium hypochlorite (commercial bleach). nih.govacs.org This reaction proceeds via a complex mechanism involving the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds, leading to novel polyheterocyclic structures. nih.govacs.org The reaction is highly stereoselective and its pathway is dependent on the solvent system used. nih.govacs.org
It is proposed that the active electrophile, HOCl or Cl⁺, attacks the thieno[2,3-b]pyridine core to initiate the dimerization cascade. acs.org Given the electronic similarities between furan and thiophene (B33073) rings, it is plausible that analogous oxidative dimerization reactions could be developed for 3-aminothis compound derivatives, providing a pathway to complex dimeric structures. Selective oxidation of the furo[2,3-b]pyridine core can also be an effective route for further functionalization of the bicyclic system. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design of Furo 2,3 B Pyridine 5 Carboxylic Acid Analogs
Rational Design of Furo[2,3-b]pyridine (B1315467) Derivatives
The rational design of Furo[2,3-b]pyridine-5-carboxylic acid analogs often involves a multi-faceted approach aimed at optimizing potency, selectivity, and pharmacokinetic properties. A key strategy in the design of these derivatives is the introduction of functional handles at various positions of the furo[2,3-b]pyridine core, which allows for systematic modifications and the exploration of structure-activity relationships (SAR). nih.gov For instance, the synthesis of furo[2,3-b]pyridines with functional groups at the 3- and 5-positions enables chemoselective cross-coupling reactions, providing a diverse library of analogs for biological screening. nih.gov
Molecular docking studies play a crucial role in the rational design process by predicting the binding modes of Furo[2,3-b]pyridine derivatives within the active sites of target proteins. This computational approach allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. cncb.ac.cn By understanding these interactions, medicinal chemists can design modifications to the lead compound that are predicted to enhance its biological activity. For example, in the design of kinase inhibitors, the furo[2,3-b]pyridine core can act as a hinge-binding motif, and the carboxylic acid group at the 5-position can be designed to interact with specific residues in the solvent-accessible region of the ATP-binding pocket. nih.gov
Impact of Substituent Variation on Biological Activity and Selectivity
The biological activity and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the heterocyclic core.
The furan (B31954) moiety of the furo[2,3-b]pyridine scaffold offers opportunities for substitution at the 2- and 3-positions. The electron-rich nature of the furan ring makes it amenable to various chemical transformations, allowing for the introduction of a wide range of functional groups. mdpi.com SAR studies on related heterocyclic systems suggest that modifications at these positions can significantly impact biological activity. For instance, in a series of thieno[2,3-b]pyridines, which are isosteres of furo[2,3-b]pyridines, the introduction of a phenylacetamide moiety at the 2-position was found to be crucial for inhibitory activity against the FOXM1 transcription factor. mdpi.com
Substitutions on the pyridine (B92270) ring, particularly at the 3- and 5-positions, have been shown to have a profound effect on the biological properties of furo[2,3-b]pyridine derivatives. The 5-position, which bears the carboxylic acid group in the parent compound, is a key site for modification. The carboxylic acid itself can participate in important hydrogen bonding interactions with biological targets. researchgate.net Conversion of the carboxylic acid to various amides or esters can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which in turn can affect its biological activity and pharmacokinetic profile.
In a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, another class of related heterocyclic compounds, the variation of substituents on the carboxamide nitrogen at a position analogous to the 5-position of the furo[2,3-b]pyridine core led to significant differences in inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov Smaller cyclic or furan-containing groups were found to be favorable for activity, while larger spirocyclic groups resulted in a loss of potency due to steric hindrance. nih.gov
The electronic nature of the substituents on the furo[2,3-b]pyridine ring system can significantly influence the molecule's interaction with its biological target. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution within the heterocyclic core, thereby affecting its ability to form hydrogen bonds, engage in pi-stacking interactions, and participate in other non-covalent interactions.
An electron-withdrawing group will stabilize the carboxylate anion that is formed when a carboxylic acid donates its proton, thus increasing the acidity of the carboxylic acid. quora.com In the context of SAR, the introduction of EWGs, such as nitro (-NO2) or cyano (-CN) groups, on a phenyl ring attached to a thieno[2,3-b]pyridine core has been shown to increase binding energy in molecular docking studies. mdpi.com Conversely, electron-donating groups, such as methyl (-CH3), can increase the electron density of the aromatic system. wikipedia.org The strategic placement of these groups can be used to fine-tune the electronic properties of the this compound analogs to optimize their biological activity.
| Substituent Type | General Effect on Pyridine Ring | Potential Impact on Biological Activity |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Increases electron density | Can enhance binding through increased nucleophilicity or alter metabolic stability. |
| Electron-Withdrawing Groups (e.g., -CN, -NO2, -CF3) | Decreases electron density | Can enhance binding through specific electronic interactions and may alter acidity of the carboxylic acid. |
This table provides a generalized overview. The specific impact of a substituent is highly dependent on its position and the biological target.
Conformational Analysis and Steric Effects in Molecular Recognition
The three-dimensional conformation of this compound analogs plays a critical role in their ability to bind to a biological target. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule and how different substituents might influence this arrangement. For example, the presence of bulky substituents can introduce steric hindrance, which may either prevent the molecule from adopting the optimal conformation for binding or, conversely, lock it into a more active conformation.
In a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, it was observed that larger spirocyclic groups led to steric hindrance and a significant loss of PDE4B inhibitory activity, highlighting the importance of steric factors in molecular recognition. nih.gov The planarity of the furo[2,3-b]pyridine core can also be influenced by substituents, which can in turn affect its ability to fit into a planar binding pocket.
Isosteric Replacement Strategies in Drug Design
Isosteric replacement is a common strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. In the context of this compound, the carboxylic acid group itself can be a target for isosteric replacement. While the carboxylic acid can form strong interactions with biological targets, it can also lead to poor cell permeability and rapid metabolism.
Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. drughunter.com These groups can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while offering different physicochemical properties. For example, replacing a carboxylic acid with a tetrazole ring can lead to a significant increase in potency and improved oral bioavailability. drughunter.com
The furo[2,3-b]pyridine nucleus itself can be considered a bioisostere of other heterocyclic systems like indoles or azaindoles. The replacement of an indole (B1671886) with a furo[3,2-b]pyridine (B1253681) (an isomer of furo[2,3-b]pyridine) in a series of 5-HT1F receptor agonists resulted in compounds with similar affinity but improved selectivity. doi.orgnih.gov This demonstrates that the furo[2,3-b]pyridine scaffold can be a valuable tool in isosteric replacement strategies to modulate the pharmacological profile of a lead compound.
| Original Functional Group | Potential Bioisostere | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity and hydrogen bonding, can improve metabolic stability and cell permeability. |
| Carboxylic Acid (-COOH) | Sulfonamide (-SO2NHR) | Mimics hydrogen bonding, can alter physicochemical properties. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can act as a chelating group for metal ions in enzyme active sites. |
| Furan Oxygen | Thiophene (B33073) Sulfur | Similar size and electronics, can alter metabolic profile and binding interactions. |
This table provides examples of potential isosteric replacements. The suitability of a particular replacement is context-dependent and requires experimental validation.
Furo[2,3-b]pyridine as a Hinge-Binding Pharmacophore
The furo[2,3-b]pyridine scaffold has emerged as a valuable hinge-binding pharmacophore in the design of protein kinase inhibitors. The "hinge region" is a flexible segment of the protein kinase that connects the N- and C-lobes of the ATP-binding site and is crucial for the binding of ATP and competitive inhibitors. The furo[2,3-b]pyridine core, with its fused furan and pyridine rings, possesses a unique electronic distribution and hydrogen bonding capability that allows it to form key interactions with the backbone of this hinge region.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the oxygen atom in the furan ring and potentially a protonated pyridine nitrogen can serve as hydrogen bond donors. This arrangement facilitates the formation of one or more hydrogen bonds with the amide backbone of the hinge region residues, a critical interaction for anchoring the inhibitor in the active site. For instance, in the design of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), the furo[2,3-b]pyridine moiety has been shown to effectively mimic the adenine region of ATP, forming crucial hydrogen bonds with the hinge residues. nih.gov
Furthermore, the furo[2,3-b]pyridine scaffold serves as a rigid core, providing a stable platform for the strategic placement of various substituents. These substituents can then extend into other regions of the ATP-binding site, such as the solvent-exposed region or the hydrophobic back pocket, to enhance potency and selectivity. The ability to functionalize the furo[2,3-b]pyridine core at multiple positions allows for fine-tuning of the molecule's properties to optimize its interaction with a specific kinase target.
The development of potent inhibitors for Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer progression, further illustrates the utility of this scaffold. nih.gov In these inhibitors, the furo[2,3-b]pyridine core effectively occupies the hinge region, while appended moieties make additional contacts to achieve high inhibitory potency.
Comparison with Other Privileged Heterocyclic Fragments
The furo[2,3-b]pyridine scaffold is often considered an isostere of other well-established "privileged" heterocyclic fragments used in kinase inhibitor design. A comparative analysis reveals both advantages and distinct characteristics of the furo[2,3-b]pyridine core.
Azaindoles: Perhaps the most common comparison is with the azaindole scaffold. 7-Azaindole, for instance, is a prominent hinge-binder found in several approved kinase inhibitors. While both scaffolds can form crucial hydrogen bonds with the hinge region, the furo[2,3-b]pyridine offers a different vector space for substituent placement due to the geometry of the fused five- and six-membered rings. This can be advantageous in targeting unique pockets within the ATP-binding site that may not be accessible to azaindole-based inhibitors, potentially leading to improved selectivity.
Purines: As the natural ligand for kinases, the purine scaffold (found in ATP) is the archetypal hinge-binder. While many early kinase inhibitors were purine analogs, their inherent similarity to ATP often led to a lack of selectivity. The furo[2,3-b]pyridine core, while mimicking the hydrogen bonding pattern of the purine's adenine ring, presents a distinct shape and electronic profile, which can be exploited to achieve selectivity against specific kinases over others and to avoid off-target effects associated with broad purine-binding proteins.
Pyrimidines and Imidazoles: These five- and six-membered heterocycles are also frequently employed as core fragments in kinase inhibitors. While they can provide essential hinge-binding interactions, the fused bicyclic nature of the furo[2,3-b]pyridine scaffold offers a more rigid and extended platform. This rigidity can reduce the entropic penalty upon binding and allows for more defined trajectories of substituents towards secondary binding pockets. The unique fusion of an electron-rich furan ring with an electron-deficient pyridine ring in the furo[2,3-b]pyridine core also imparts distinct electronic properties compared to standalone pyrimidine or imidazole rings, which can influence binding affinity and pharmacokinetic properties.
Quinoline (B57606) and Quinazoline: These larger bicyclic scaffolds are also prevalent in kinase inhibitor design. Compared to these, the furo[2,3-b]pyridine is a smaller and less lipophilic scaffold. This can be advantageous in developing inhibitors with more favorable physicochemical properties, such as improved aqueous solubility and potentially better oral bioavailability, in line with Lipinski's "rule of five."
Pharmacological and Biological Applications of Furo 2,3 B Pyridine 5 Carboxylic Acid Derivatives
Anti-Cancer and Anti-Proliferative Activities
The furo[2,3-b]pyridine (B1315467) framework has proven to be a fertile ground for the discovery of potent anti-cancer agents. researchgate.net Derivatives have shown the ability to interfere with cancer cell proliferation and survival through multiple mechanisms, including the inhibition of key enzymes and direct cytotoxic effects on various cancer cell lines.
Kinase Inhibition (e.g., IKK, EGFR, AKT, Src)
Protein kinases are crucial regulators of cellular processes, and their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Furo[2,3-b]pyridine derivatives have been identified as inhibitors of several important kinases implicated in cancer.
AKT Inhibition: The AKT signaling pathway is central to cell survival, proliferation, and metabolism. Certain furo[2,3-b]pyridine derivatives have been reported as inhibitors of AKT, also known as Protein Kinase B. nih.govnih.gov This inhibitory action presents a promising avenue for controlling tumor growth and survival.
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Furo[2,3-d]pyrimidine derivatives, a related scaffold, have been developed as dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), demonstrating submicromolar inhibition. nih.gov Specifically, a 3-chloroanilino derivative (8c) and a lapatinib (B449) analogue (10) showed significant EGFR inhibition. nih.gov Furo[2,3-b]pyridines have also been noted as EGFR inhibitors. nih.gov
Src Family Kinase Inhibition: Furo[2,3-b]pyridine derivatives have demonstrated inhibitory activity against lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases that plays a role in T-cell signaling and has been implicated in leukemia and lymphoma. nih.govnih.gov
Other Kinases: The versatility of the furo[2,3-b]pyridine scaffold is further highlighted by its activity against other kinases. A series of dihydrofuro[2,3-b]pyridine derivatives were developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in the innate immune response, with one compound showing an IC₅₀ value of 7.3 nM. nih.gov Additionally, derivatives have been explored as inhibitors for Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that regulates cancer cell survival and proliferation. bohrium.com Some derivatives have also shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov
Table 1: Furo[2,3-b]pyridine Derivatives as Kinase Inhibitors This is an interactive table, you can sort and filter the data.
| Kinase Target | Derivative Type | Key Findings | Reference |
|---|---|---|---|
| AKT | Furo[2,3-b]pyridine | Identified as inhibitors of AKT kinase. | nih.govnih.gov |
| EGFR | Anilino-furo[2,3-d]pyrimidine | 3-chloroanilino derivative (8c) showed significant submicromolar inhibition. | nih.gov |
| Lck (Src Family) | Furo[2,3-b]pyridine | Demonstrated in vitro inhibitory activity. | nih.gov |
| IRAK4 | Dihydrofuro[2,3-b]pyridine | Compound 38 identified with an IC₅₀ of 7.3 nM. | nih.gov |
| FAK | Thieno/Furo[2,3-b]pyridine | Compounds 4a and 4c potently inhibited FAK with IC₅₀ values of 54.96 and 50.98 nM. | bohrium.com |
| CDK2 | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | Showed potent inhibition with an IC₅₀ value of 0.93 µM. | nih.gov |
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition
Antifolates are a class of chemotherapy drugs that interfere with the action of folic acid, which is essential for DNA synthesis and cell division. Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key enzymes in this pathway. Research into a related scaffold, furo[2,3-d]pyrimidines, has yielded compounds designed as dual inhibitors of TS and DHFR. drugbank.com Classical antifolate analogues based on this structure, such as N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid, demonstrated moderate to good DHFR inhibitory activity, with IC₅₀ values in the 10⁻⁶ to 10⁻⁸ M range. drugbank.com These findings suggest that the broader furopyridine class of compounds holds potential for development as antifolate agents, though specific research on furo[2,3-b]pyridine-5-carboxylic acid derivatives in this area is less defined.
Cytotoxicity in Various Cancer Cell Lines (e.g., HeLa, Breast Cancer, Glioma)
The anti-proliferative potential of furo[2,3-b]pyridine derivatives has been confirmed through cytotoxicity assays against a wide array of human cancer cell lines. These studies are crucial for identifying promising candidates for further development.
HeLa (Cervical Cancer): Certain furo[2,3-b]pyridine derivatives bearing a thiophene (B33073) substituent have been tested against HeLa cervical cancer cells, with some compounds showing promising cytotoxicity with IC₅₀ values below 20 µM. researchgate.net
Breast Cancer: This is a well-studied area for furo[2,3-b]pyridine derivatives.
Novel furo[2,3-b]quinoline (B11916999) derivatives showed significant cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values ranging from 5.60 to 26.24 μM. nih.gov These compounds were notably less toxic to normal breast cells (MCF-10A). nih.gov
Another study synthesized furo[2,3-b]pyridines-2-carboxamides and found a derivative (compound 17d) to be highly active against the MDA-MB-468 breast cancer cell line with a GI₅₀ of 46 nM. nih.gov
Compounds have also shown high inhibitory activity against the MCF-7 cell line, superior to the standard drug doxorubicin (B1662922) in some cases. nih.gov
Other Cancer Cell Lines: The cytotoxic effects of these derivatives extend to various other cancers.
Colon Cancer (HCT-116): Furo[2,3-b]quinoline derivatives have been evaluated against HCT-116 cells, with one compound exhibiting IC₅₀ values ranging from 4.32 to 24.96 μM across four tested cell lines. researchgate.net
Lung Cancer (A549): Derivatives have shown significant inhibition against the A549 lung cancer cell line. nih.govresearchgate.net
Liver Cancer (HepG2): Furo[2,3-b]pyridine derivatives have demonstrated antitumor activity against HepG2 liver cancer cells. nih.govresearchgate.net
Esophageal Cancer (KYSE70, KYSE150): A series of furan-pyridinone compounds showed potent cytotoxic effects against esophageal cancer cell lines, with one derivative achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL. mdpi.com
Table 2: Cytotoxicity of Furo[2,3-b]pyridine Derivatives in Cancer Cell Lines This is an interactive table, you can sort and filter the data.
| Cell Line | Cancer Type | Derivative Type | Activity (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|---|
| HeLa | Cervical | Furo[2,3-b]pyridine | < 20 µM | researchgate.net |
| MCF-7 | Breast | Furo[2,3-b]quinoline | 5.60 - 26.24 µM | nih.gov |
| MDA-MB-231 | Breast | Furo[2,3-b]quinoline | 5.60 - 26.24 µM | nih.gov |
| MDA-MB-468 | Breast | Furo[2,3-b]pyridine-2-carboxamide | 46 nM | nih.gov |
| HCT-116 | Colon | Furo[2,3-b]quinoline | 4.32 - 24.96 µM | researchgate.net |
| A549 | Lung | Furo[2,3-b]quinoline | 4.32 - 24.96 µM | researchgate.net |
| HepG2 | Liver | Nicotinonitrile/Furo[2,3-b]pyridine | < 20 µM | researchgate.net |
| KYSE70 | Esophageal | Furan-pyridinone | 0.888 µg/mL (24h) | mdpi.com |
| KYSE150 | Esophageal | Furan-pyridinone | 0.655 µg/mL (48h) | mdpi.com |
Anti-Infective Agents
Beyond oncology, the furo[2,3-b]pyridine scaffold has been utilized in the development of agents to combat infectious diseases caused by viruses and bacteria.
Antiviral Properties (e.g., Human Herpesvirus Polymerase Inhibition, HIV-1 Integrase)
The search for novel antiviral agents is a critical area of pharmaceutical research. Furo[2,3-b]pyridine derivatives have shown potential in this arena.
HIV: One of the earliest reported applications of the furo[2,3-b]pyridine core was in the development of the HIV protease inhibitor L-754,394. nih.gov While this targets a different enzyme than HIV-1 integrase, it establishes the scaffold's utility in anti-HIV drug design.
Herpesviruses: Although specific data on Human Herpesvirus Polymerase inhibition by this compound is limited, studies on related heterocyclic systems provide a basis for exploration. For instance, a conjugate of 2,5-dihydroxybenzoic acid with gelatin exhibited potent antiviral activity against two alphaherpesviruses, pseudorabies virus (PRV) and bovine herpesvirus type 1 (BoHV-1), with IC₅₀ values as low as 0.5 µg/mL. mdpi.com Another study on pyrazolo[3,4-b]pyridine derivatives demonstrated activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net These findings suggest the potential of fused pyridine (B92270) systems in targeting herpesviruses.
General Antiviral Activity: Fused heterocyclic systems based on a pyridine core have been evaluated for broad antiviral activity, indicating the scaffold's potential against a range of viruses. nih.gov
Antimicrobial and Anti-Mycobacterial Activity
The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Furo[2,3-b]pyridine derivatives have demonstrated activity against various bacterial pathogens.
Anti-Mycobacterial Activity: A significant finding is the activity of substituted furo[2,3-b]pyridine derivatives against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov This highlights a critical application for these compounds in treating tuberculosis.
Antibacterial and Antifungal Activity: Various studies have reported the synthesis of pyridine and fused pyridine derivatives with broad antimicrobial properties. nih.govmdpi.com For example, novel annulated furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines showed high inhibitory action against fungal strains and good inhibitory effects against several types of microorganisms. researchgate.net Other studies have synthesized various pyridine derivatives that exhibit good to strong activity against bacteria such as E. coli and B. mycoides and the fungus C. albicans. bohrium.com The general synthesis of furo[2,3-b]pyridine derivatives has been associated with the discovery of compounds with antimicrobial activity. researchgate.net
Neurological and Central Nervous System Applications
A closely related isomer, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613), has been identified as a potent and selective agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (α7 nAChR). researchgate.net This receptor is a key target in the central nervous system, implicated in various cognitive processes. The compound demonstrated an excellent in vitro profile, with rapid brain penetration and high oral bioavailability in rat models. researchgate.net Another related agonist, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829), also showed potent and selective α7 in vitro activity and excellent brain penetration. nih.gov
The α7 nAChR is a significant therapeutic target for addressing cognitive impairments associated with schizophrenia. nih.govresearchgate.net Deficits in sensory gating, a process that filters redundant sensory information, are common in individuals with schizophrenia and are linked to α7 nAChR dysfunction. nih.gov The furo[2,3-c]pyridine-5-carboxamide derivative PHA-543,613 has shown efficacy in animal models relevant to schizophrenia. Specifically, it demonstrated positive effects in auditory sensory gating models and improved performance in novel object recognition tasks, which assess cognitive function. researchgate.net Similarly, PHA-709829 was effective in a rat auditory sensory gating model, reversing amphetamine-induced deficits. nih.govnih.gov These findings highlight the potential of this structural class to treat cognitive deficits that are a core symptom of schizophrenia. researchgate.netnih.gov
The furo[3,2-b]pyridine (B1253681) scaffold, an isomer of the target compound, has been explored for its interaction with melatonin (B1676174) receptors (MT1 and MT2). An efficient synthesis of 2-substituted furo[3,2-b]pyridines allowed for the evaluation of their melatoninergic activity. The research investigated how the steric and conformational properties of an aryl group at the C2-position influence the molecule's selectivity and activity profile for the two high-affinity melatonin receptors. ontosight.ai
One derivative, featuring a 1-naphthyl substituent, demonstrated notable selectivity, with a Ki value of 198 nM for the MT1 receptor and 1.3 nM for the MT2 receptor, resulting in an MT1/MT2 selectivity ratio of approximately 150. ontosight.ai This indicates that the furopyridine core can serve as a template for developing selective melatonin receptor ligands. ontosight.airesearchgate.net
Derivatives based on the furo[2,3-b]pyridine framework have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to neurotransmission and a target in Alzheimer's disease therapy. A study on a series of 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines and related cyclohepta[e]furo[2,3-b]pyridines described their activity as competitive AChE inhibitors. nih.gov
These compounds, considered analogues of the known AChE inhibitor tacrine, were synthesized and tested for their inhibitory potency. The most potent compound in the series, 4-amino-5,6,7,8,9-pentahydro-2,3-diphenylcyclohepta[e]furo[2,3-b]pyridine, was found to be only three-fold less active than tacrine. nih.gov Notably, some of the synthesized tetrahydrofuro[2,3-b]quinoline derivatives strongly inhibited acetylcholinesterase while showing excellent selectivity over butyrylcholinesterase (BuChE). nih.gov The general class of furoquinoline alkaloids has also been noted for its potential as a source of acetylcholinesterase inhibitors. researchgate.net
α7 Nicotinic Acetylcholine Receptor Agonism
Immunomodulatory and Anti-Inflammatory Effects
The furo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in the innate immune response. nih.govresearchgate.net IRAK4 is considered a significant therapeutic target for treating inflammatory and autoimmune diseases because of its role in controlling downstream NF-κB and MAPK signaling pathways. nih.gov
A series of inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold was developed and optimized. Through structural modifications, researchers identified a lead compound, compound 38 , which demonstrated excellent biochemical potency against IRAK4 with an IC50 of 7.3 nM. nih.govresearchgate.net This compound also possessed favorable in vitro safety and pharmacokinetic profiles. nih.gov
Functionally, compound 38 was shown to reduce the in vitro production of pro-inflammatory cytokines in both mouse and human cells. Furthermore, it was orally efficacious in an LPS-induced mouse model, inhibiting the secretion of serum TNF-α. nih.govresearchgate.net These results suggest that dihydrofuro[2,3-b]pyridine derivatives have strong potential for development as therapeutic agents for inflammatory and autoimmune disorders. nih.gov
| Compound | Scaffold | IRAK4 IC50 (nM) | Key Findings | Reference |
|---|---|---|---|---|
| Screening Hit 16 | Dihydrofuro[2,3-b]pyridine | 243 | Initial hit compound | nih.gov |
| Compound 21 | Dihydrofuro[2,3-b]pyridine | 6.2 | Improved potency, but poor oral bioavailability | nih.gov |
| Compound 38 | Dihydrofuro[2,3-b]pyridine | 7.3 | Excellent potency and improved pharmacokinetic profile; reduced pro-inflammatory cytokines in vitro and in vivo | nih.govresearchgate.net |
IKK Complex Inhibition
The IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway, is a significant target for anti-inflammatory drug discovery. While direct evidence for this compound derivatives as IKK inhibitors is still emerging, research on structurally related scaffolds suggests their potential. For instance, the aminoindazole-pyrrolo[2,3-b]pyridine core, a close structural analog, has been identified as an inhibitor of both IKKα and IKKβ. nih.gov
One study focused on developing an aminoindazole-pyrrolo[2,3-b]pyridine scaffold into a novel series of IKKα inhibitors. nih.gov The researchers demonstrated high potency and selectivity against IKKα over IKKβ in vitro. nih.gov Molecular modeling revealed that the pyrrolo[2,3-b]pyridine ring of these compounds interacts with key residues in the hinge region of the IKKα active site. nih.gov Specifically, it was shown to form hydrogen bonds with Cys99. nih.gov This selective inhibition of IKKα suggests a potential therapeutic avenue for diseases where the non-canonical NF-κB pathway is implicated. nih.gov
These findings highlight the potential of the broader azaindole-based heterocyclic systems, including furo[2,3-b]pyridines, as a promising starting point for the design of selective IKK inhibitors. Further structure-activity relationship (SAR) studies on this compound derivatives are warranted to explore their activity against the IKK complex.
Targeting Other Inflammatory Pathways
Beyond the NF-κB pathway, derivatives of the furo[2,3-b]pyridine scaffold have shown promise in modulating other key inflammatory signaling cascades. A notable example is the inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical regulator of innate immune responses.
A series of IRAK4 inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold were developed and evaluated. nih.gov Structural modifications of an initial hit compound led to the identification of inhibitors with significantly improved potency. nih.gov For example, compound 21 displayed an IC50 of 6.2 nM against IRAK4. nih.gov Further optimization to improve pharmacokinetic properties resulted in compound 38 , which maintained excellent biochemical potency (IC50 = 7.3 nM) and showed improved oral bioavailability. nih.gov
Table 1: IRAK4 Inhibition by Dihydrofuro[2,3-b]pyridine Derivatives
| Compound | IRAK4 IC50 (nM) |
|---|---|
| 16 (Initial Hit) | 243 |
| 21 | 6.2 |
| 38 | 7.3 |
This table is based on data from the European Journal of Medicinal Chemistry. nih.gov
Functionally, these compounds demonstrated the ability to reduce the production of pro-inflammatory cytokines. Compound 38 was shown to decrease the in vitro production of these cytokines in both mouse and human cells and was effective in an in vivo mouse model of lipopolysaccharide (LPS)-induced inflammation. nih.gov These findings underscore the potential of furo[2,3-b]pyridine derivatives as therapeutic agents for inflammatory and autoimmune diseases by targeting key upstream kinases like IRAK4. nih.gov
Other Emerging Biological Activities
The therapeutic potential of this compound derivatives extends beyond inflammation, with emerging research pointing to their activity as modulators of various receptors involved in a range of physiological processes.
Allosteric Modulators (e.g., mGlu5 Receptors)
Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a key target for the treatment of various central nervous system (CNS) disorders. Allosteric modulation of these receptors offers a promising therapeutic strategy due to the potential for greater subtype selectivity. While direct modulators based on the furo[2,3-b]pyridine scaffold are under investigation, studies on the closely related thieno[3,2-b]pyridine (B153574) core provide strong evidence for the potential of this class of compounds.
Research has led to the discovery of novel negative allosteric modulators (NAMs) of mGlu5, such as VU6031545 and VU6024945, which are based on a thieno[3,2-b]pyridine-5-carboxamide scaffold. nih.gov These compounds are highly potent and brain-penetrant, demonstrating improved oral bioavailability in rats. nih.gov The shift in focus from orthosteric to allosteric modulators for mGlu receptors has been driven by the difficulty in achieving selectivity with ligands that target the highly conserved orthosteric binding site of glutamate. nih.gov
Endothelin Receptor Antagonism
The endothelin (ET) system, particularly the ETA and ETB receptors, plays a crucial role in vasoconstriction and cell proliferation, making it a target for cardiovascular diseases. Novel benzofuro[3,2-b]pyridines, a structurally related class of compounds, have been identified as both mixed ETA/ETB and selective ETB endothelin receptor antagonists. nih.gov
In one study, a series of these compounds were synthesized and evaluated for their inhibitory activity. nih.gov The most potent non-selective inhibitor, 7s , displayed IC50 values of 21 nM and 41 nM for ETA and ETB receptors, respectively. nih.gov In contrast, compound 7ee showed high selectivity for the ETB receptor with an IC50 of 3.6 nM. nih.gov
Table 2: Endothelin Receptor Antagonism by Benzofuro[3,2-b]pyridine Derivatives
| Compound | ETA IC50 (nM) | ETB IC50 (nM) | Receptor Selectivity |
|---|---|---|---|
| 7s | 21 | 41 | Mixed ETA/ETB |
| 7ee | >10000 | 3.6 | Selective ETB |
This table is based on data from Bioorganic & Medicinal Chemistry Letters. nih.gov
These findings demonstrate that the fused benzofuro[3,2-b]pyridine scaffold can be effectively tailored to achieve either dual or selective antagonism of endothelin receptors, suggesting that the furo[2,3-b]pyridine core could also serve as a valuable template for the design of new endothelin receptor modulators.
P2X4 Receptor Modulation
The P2X4 receptor, an ATP-gated ion channel, is implicated in neuroinflammation and neuropathic pain, making it an attractive therapeutic target. While specific modulators based on the this compound scaffold have yet to be extensively reported, the broader field of P2X4 receptor pharmacology points to the potential of related heterocyclic structures.
One of the first selective P2X4 antagonists described is 5-BDBD (5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one). frontiersin.org This compound, which features a benzofuran (B130515) ring fused to a diazepine, has a reported IC50 value of 1.2 μM in HEK-293 cells expressing human P2X4. frontiersin.org The discovery of 5-BDBD and other heterocyclic P2X4 modulators indicates that fused ring systems containing a furan (B31954) or benzofuran moiety can effectively interact with this receptor. frontiersin.orgresearchgate.net This provides a rationale for exploring furo[2,3-b]pyridine derivatives as a potential new class of P2X4 receptor modulators.
Potential in Metabolic Disorders
Furo[2,3-b]pyridine derivatives have also been investigated for their potential in treating metabolic disorders such as obesity and diabetes. One significant area of research has been their activity as inverse agonists of the cannabinoid-1 receptor (CB1R). The CB1R is a well-validated target for the treatment of obesity and related metabolic conditions.
A study detailed the synthesis and biological evaluation of furo[2,3-b]pyridine-based CB1R inverse agonists. nih.gov The research described the structure-activity relationships and binding affinities of these compounds, indicating that they are effective orally active modulators of the CB1R. nih.gov
Furthermore, the structural relatives, pyrrolo[2,3-b]pyridine derivatives, have been identified as inhibitors of ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs), specifically NPP1 and NPP3. jchemrev.com These enzymes are overexpressed in diabetes, making them relevant therapeutic targets. jchemrev.com In one study, a pyrrolo[2,3-b]pyridine derivative, compound 42 , was found to be a potent inhibitor of NPP1 with an IC50 value of 0.80 ± 0.04 μM. jchemrev.com Another derivative, compound 43 , was identified as the most effective and moderately selective inhibitor of NPP3 with an IC50 of 0.55 ± 0.01 μM. jchemrev.com
Table 3: Inhibition of NPP1 and NPP3 by Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | IC50 (μM) |
|---|---|---|
| 42 | NPP1 | 0.80 ± 0.04 |
| 43 | NPP3 | 0.55 ± 0.01 |
This table is based on data from a recent update on pyridine derivatives as potential leads for diabetes mellitus. jchemrev.com
The activity of these closely related scaffolds suggests that this compound derivatives could be a promising avenue for the development of novel therapeutics for metabolic disorders.
Theoretical and Computational Investigations of Furo 2,3 B Pyridine 5 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic structure and properties of Furo[2,3-b]pyridine-5-carboxylic acid. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO is anticipated to be concentrated on the electron-deficient pyridine (B92270) ring and the carboxylic acid group. A relatively large HOMO-LUMO energy gap would suggest high electronic stability and low chemical reactivity. nih.gov This information is vital for understanding the molecule's behavior in chemical reactions and biological systems.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT methods, values are illustrative examples based on similar heterocyclic systems.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.50 | Electron-donating capability |
| LUMO Energy | -2.05 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.45 | High kinetic stability, low reactivity |
The this compound molecule is a fused heterocyclic system with distinct electronic characteristics. It is composed of a π-deficient pyridine ring fused to a π-excessive furan ring.
Pi-deficient Pyridine: The pyridine ring is electronically similar to benzene (B151609), with six π-electrons in a conjugated system. libretexts.org However, the presence of the highly electronegative nitrogen atom withdraws electron density from the ring, making it "π-deficient." This reduces its susceptibility to electrophilic attack compared to benzene.
Pi-excessive Furan: The furan ring is a five-membered aromatic heterocycle. The oxygen atom is sp² hybridized, and one of its lone pairs of electrons participates in the π-system. This contribution results in a total of six π-electrons (four from the double bonds and two from the oxygen), satisfying Hückel's rule for aromaticity (4n+2 electrons). libretexts.org This delocalization of the oxygen's lone pair makes the furan ring "π-excessive" or electron-rich.
This fusion of a π-deficient and a π-excessive ring system creates a unique electronic landscape within the molecule, influencing its reactivity, intermolecular interactions, and potential as a pharmacophore.
Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, theoretical ¹³C and ¹⁵N NMR chemical shifts can be calculated. researchgate.netnih.gov
Comparing these calculated shifts with experimentally obtained values serves two primary purposes: it validates the accuracy of the computational model and the optimized molecular geometry, and it aids in the unambiguous assignment of signals in the experimental spectra. nih.govnih.gov Studies on related heterocyclic systems have demonstrated a strong linear correlation between calculated net atomic charges and experimental ¹³C and ¹⁵N chemical shifts, where changes in electron density around a nucleus directly influence its shielding and, consequently, its chemical shift. mdpi.com
Table 2: Illustrative Correlation of Experimental and Calculated NMR Chemical Shifts (ppm) for this compound Values are hypothetical and for demonstration purposes.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| C2 | 145.2 | 144.8 | -0.4 |
| C3 | 108.1 | 108.5 | +0.4 |
| C5 (Carboxylic) | 168.0 | 167.5 | -0.5 |
| N (Pyridine) | -70.0 | -71.2 | -1.2 |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein receptor. These methods are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. This allows for the detailed analysis of intermolecular interactions that stabilize the complex, such as:
Hydrogen Bonds: The carboxylic acid group and the pyridine nitrogen are strong hydrogen bond donors and acceptors, respectively, and are likely to form crucial interactions with polar amino acid residues in a binding pocket.
Hydrophobic Interactions: The fused aromatic ring system can engage in hydrophobic interactions with nonpolar residues.
π-π Stacking: The aromatic nature of the furopyridine core allows for potential π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or histidine.
For instance, molecular modeling of related furo[2,3-b]pyridine (B1315467) derivatives against phosphoinositide specific-phospholipase C showed that amino acids like His356, Glu341, and Arg549 were involved in hydrogen bonding. nih.gov Similarly, docking studies of furopyridine analogs as Cyclin-Dependent Kinase 2 (CDK2) inhibitors have revealed specific binding modes within the enzyme's active site. nih.govmdpi.comnih.gov
Table 3: Predicted Interactions of this compound with a Hypothetical Kinase Active Site
| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond | Lysine, Arginine |
| Pyridine Nitrogen | Hydrogen Bond | Aspartate, Glutamate (B1630785) |
| Furan Oxygen | Hydrogen Bond / van der Waals | Serine, Threonine |
| Aromatic Rings | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Leucine |
Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower (more negative) binding energy score typically indicates a more favorable and stable interaction. This scoring allows for the virtual screening of large compound libraries and the ranking of potential drug candidates based on their predicted affinity for a specific target. researchgate.net
Derivatives of the Furo[2,3-b]pyridine scaffold have been identified as potent ligands for various receptors, including cannabinoid-1 (CB1R) and cannabinoid-2 (CB2R) receptors. nih.govmdpi.com The computationally estimated binding affinities guide the synthesis of new analogs with improved potency and selectivity, demonstrating the predictive power of these simulations in medicinal chemistry. mdpi.com Molecular dynamics simulations can further refine these predictions by modeling the flexibility of both the ligand and the receptor over time, providing a more dynamic and realistic view of the binding event.
In Silico Screening and Virtual Library Design
The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. researchgate.net Computational methods, particularly in silico screening and the design of virtual libraries, are pivotal in exploring the chemical space around this core to identify novel derivatives with enhanced therapeutic potential.
The design of a virtual library based on the this compound core involves the systematic derivatization at various positions of the fused ring system. Based on known synthetic feasibilities, a virtual library can be constructed by introducing a diverse set of substituents. For instance, the carboxylic acid group at the C5 position can be converted into a variety of esters and amides. Further diversification can be achieved by introducing different functional groups at other positions of the furo[2,3-b]pyridine ring.
Once a virtual library is generated, in silico screening techniques are employed to predict the biological activity of the designed compounds against a specific therapeutic target. A common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. bohrium.comnih.gov This method allows for the rapid screening of large virtual libraries to identify compounds with a high probability of binding to the target protein.
For example, in the context of discovering novel inhibitors for targets such as cyclin-dependent kinase 2 (CDK2) or focal adhesion kinase (FAK), each compound in the virtual library would be docked into the active site of the respective enzyme. bohrium.comnih.gov The docking scores, which estimate the binding affinity, are then used to rank the compounds. Those with the most favorable docking scores are prioritized for synthesis and further biological evaluation. This virtual screening process significantly narrows down the number of compounds to be synthesized, saving time and resources in the drug discovery pipeline.
A hypothetical virtual screening workflow for a library of this compound derivatives is outlined in the table below.
| Step | Description | Rationale |
| 1. Target Selection | Identification of a biologically relevant target (e.g., a protein kinase). | The furo[2,3-b]pyridine scaffold has shown activity against various kinases. nih.gov |
| 2. Virtual Library Generation | Combinatorial enumeration of derivatives from the this compound core. | To explore a wide chemical space around the core scaffold. |
| 3. Ligand Preparation | 3D structure generation and energy minimization of all virtual compounds. | To ensure realistic conformations for docking. |
| 4. Receptor Preparation | Obtaining the 3D structure of the target protein and defining the binding site. | To prepare the target for the docking calculations. |
| 5. Molecular Docking | Docking of each library member into the active site of the target protein. | To predict the binding mode and affinity of each compound. |
| 6. Hit Selection | Ranking of compounds based on docking scores and visual inspection of binding modes. | To identify the most promising candidates for further development. |
This in silico approach allows for the efficient exploration of the structure-activity relationships within a large set of virtual compounds, guiding the design of more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For furo[2,3-b]pyridine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been employed to understand the structural requirements for their anticancer activity. nih.govresearchgate.net
These studies provide valuable insights into how different substituents on the furo[2,3-b]pyridine scaffold influence its biological activity, thereby guiding the design of new derivatives with improved potency. The predictive power of a QSAR model is assessed by several statistical parameters, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predicted correlation coefficient for an external test set (r²_pred).
In a study on novel hetero ring fused pyridine derivatives with anticancer activity, CoMFA and CoMSIA models were developed for their activity against HeLa, COLO205, and MCF-7 cancer cell lines. nih.gov The statistical results of these models indicated their robustness and predictive ability.
Table of CoMFA and CoMSIA Statistical Results for Anticancer Activity against HeLa Cells nih.gov
| Parameter | CoMFA | CoMSIA |
| q² | 0.701 | 0.732 |
| r² | 0.983 | 0.978 |
| F value | 179.319 | 140.781 |
| Standard Error of Estimate (SEE) | 0.081 | 0.092 |
| Contribution of Steric Field | 0.621 | 0.113 |
| Contribution of Electrostatic Field | 0.379 | 0.201 |
| Contribution of Hydrophobic Field | - | 0.251 |
| Contribution of H-bond Donor Field | - | 0.236 |
| Contribution of H-bond Acceptor Field | - | 0.199 |
Similarly, in another study focusing on 1,2,3-triazole-functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives, 3D-QSAR models were generated for their activity against various cancer cell lines, including HeLa, COLO205, HepG2, and MCF-7. researchgate.net The statistical validation of these models confirmed their reliability for predicting the anticancer activity of new compounds based on this scaffold.
Table of CoMFA and CoMSIA Statistical Results for Anticancer Activity against COLO 205 Cells researchgate.net
| Parameter | CoMFA | CoMSIA |
| q² | 0.765 | 0.701 |
| r² | 0.994 | 0.985 |
| F value | 516.711 | 196.974 |
| Standard Error of Estimate (SEE) | 0.045 | 0.071 |
| Contribution of Steric Field | 0.598 | 0.124 |
| Contribution of Electrostatic Field | 0.402 | 0.213 |
| Contribution of Hydrophobic Field | - | 0.245 |
| Contribution of H-bond Donor Field | - | 0.227 |
| Contribution of H-bond Acceptor Field | - | 0.191 |
The contour maps generated from these CoMFA and CoMSIA models provide a visual representation of the regions around the molecule where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. This information is instrumental in the rational design of new Furo[2,3-b]pyridine derivatives with enhanced biological profiles.
Advanced Spectroscopic and Structural Characterization in Furo 2,3 B Pyridine 5 Carboxylic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic-level structure of Furo[2,3-b]pyridine-5-carboxylic acid. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of protons, carbons, and other nuclei can be determined.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the fused heterocyclic rings and the carboxylic acid group. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm, a characteristic feature of carboxylic acids. libretexts.org The chemical shift of this proton is sensitive to solvent and concentration due to hydrogen bonding.
The aromatic region will contain signals for the four protons on the furo[2,3-b]pyridine (B1315467) core. Protons on the pyridine (B92270) ring are generally more deshielded than those on the furan (B31954) ring. The specific chemical shifts and coupling patterns (multiplicity) will depend on their electronic environment and their proximity to the nitrogen atom and the electron-withdrawing carboxylic acid group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| COOH | 10.0 - 13.0 | Broad Singlet |
| H4 | ~8.5 - 9.0 | Singlet or Doublet |
| H6 | ~8.0 - 8.5 | Doublet |
| H2 | ~7.5 - 8.0 | Doublet |
| H3 | ~6.8 - 7.2 | Doublet |
Note: Predicted values are based on general principles for heterocyclic compounds and carboxylic acids. Actual values may vary depending on the solvent and experimental conditions.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This compound has eight carbon atoms, and each is expected to produce a distinct signal. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the 160-180 ppm range. libretexts.org The carbons of the aromatic rings will appear between approximately 100 and 160 ppm. The chemical shifts are influenced by the attached heteroatoms (oxygen and nitrogen) and the substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 160 - 180 |
| C7a | 155 - 165 |
| C3a | 150 - 160 |
| C4 | 145 - 155 |
| C2 | 140 - 150 |
| C6 | 120 - 130 |
| C5 | 115 - 125 |
| C3 | 100 - 110 |
Note: These are estimated chemical shift ranges. Assignments would be confirmed using 2D NMR techniques.
Heteronuclear (e.g., ¹⁵N) NMR Studies
¹⁵N NMR spectroscopy can directly probe the nitrogen atom in the pyridine ring, providing valuable information about its electronic environment. The chemical shift of the pyridine nitrogen is sensitive to factors like protonation, solvent, and substitution. However, ¹⁵N NMR experiments are often challenging due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus, which results in low sensitivity. mdpi.com For pyridine-type nitrogens in similar fused heterocyclic systems, chemical shifts are typically observed in a broad range, often significantly downfield relative to a standard like nitromethane.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is essential. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would reveal correlations between H2-H3 and H4-H6, confirming their connectivity within the furan and pyridine rings, respectively.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. princeton.edu It is crucial for piecing together the molecular skeleton. For example, the carboxylic acid proton should show a correlation to the carboxyl carbon (²JCH) and to C5 (³JCH). Similarly, correlations from H4 to C5 and C6 would confirm the position of the carboxylic acid group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₈H₅NO₃, giving a monoisotopic mass of approximately 163.03 g/mol . The high-resolution mass spectrum would confirm this exact mass, thereby verifying the elemental composition.
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation of aromatic carboxylic acids typically follows predictable pathways. libretexts.org
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment | Description |
| 163 | [M]⁺˙ | Molecular Ion |
| 146 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxyl group |
| 118 | [M - COOH]⁺ | Loss of the entire carboxyl group |
| 118 | [M - 45]⁺ | Another representation for the loss of the carboxyl group |
| 90 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the [M - COOH]⁺ fragment |
These fragmentation patterns, particularly the characteristic losses of 17 (-OH) and 45 (-COOH) mass units, are diagnostic for a carboxylic acid functional group. libretexts.orgyoutube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions from the carboxylic acid and the aromatic furo[2,3-b]pyridine system.
A key feature for the carboxylic acid is the very broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. libretexts.org This broadness is a result of extensive hydrogen bonding between molecules, forming dimers in the solid state or concentrated solutions. The C=O (carbonyl) stretch of the carboxylic acid gives rise to a strong, sharp absorption band, usually found between 1725 and 1700 cm⁻¹. The exact position can be affected by conjugation with the aromatic ring system.
The fused aromatic rings will also produce a series of characteristic bands.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (very broad) |
| ~3100 | C-H (Aromatic) | Stretching |
| 1725 - 1700 | C=O (Carboxylic Acid) | Stretching (strong) |
| 1600 - 1450 | C=C and C=N (Aromatic Rings) | Stretching |
| 1300 - 1200 | C-O (Carboxylic Acid & Furan) | Stretching |
| ~900 - 650 | C-H (Aromatic) | Out-of-plane bending |
The combination of these distinctive bands provides a clear spectroscopic fingerprint, confirming the presence of both the carboxylic acid and the furo[2,3-b]pyridine core.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, and offers insights into intermolecular interactions such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.
For this compound, obtaining single crystals of suitable quality is the first critical step. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques. Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.
While specific crystallographic data for this compound is not available in the published literature, a hypothetical crystal structure analysis would be expected to reveal key features. The planar furo[2,3-b]pyridine ring system would be confirmed, along with the bond lengths and angles characteristic of such a fused aromatic system. The carboxylic acid group's orientation relative to the heterocyclic core would be determined, which is crucial for understanding its potential interactions with biological targets. Furthermore, the analysis would elucidate the hydrogen bonding network formed by the carboxylic acid moieties, which would likely involve the formation of dimers or extended chains, a common feature in the crystal structures of carboxylic acids. The packing of these units in the crystal lattice would also be determined, providing a complete picture of the solid-state architecture.
Below is an illustrative table of the type of crystallographic data that would be generated from such an analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 985.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.52 |
| R-factor | < 0.05 |
This table is illustrative and does not represent published experimental data.
Application of Spectroscopic Methods in Reaction Monitoring and Purity Assessment
Spectroscopic techniques are vital tools for the organic chemist, providing real-time information during the course of a reaction and offering a robust means of assessing the purity of the final product. For the synthesis of this compound, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be routinely employed.
A plausible synthetic route to this compound could involve the cyclization of a suitably substituted pyridine precursor. Throughout this synthesis, spectroscopic methods would be used to track the conversion of reactants to products. For instance, ¹H NMR spectroscopy could be used to monitor the disappearance of signals corresponding to the starting material and the emergence of new signals characteristic of the this compound product.
Once the synthesis is complete, these same spectroscopic techniques are crucial for confirming the identity and assessing the purity of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR would provide detailed information about the molecular structure. The number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum would confirm the arrangement of protons on the heterocyclic core. The ¹³C NMR spectrum would similarly confirm the carbon framework.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as absorptions corresponding to the aromatic C-H and C=C/C=N bonds of the furo[2,3-b]pyridine ring system.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which in turn confirms the elemental composition of this compound.
The following table provides an example of the kind of spectroscopic data that would be expected for this compound, which would be used to confirm its purity.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants for the furo[2,3-b]pyridine ring system. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the characteristic downfield shift for the carboxylic acid carbonyl carbon. |
| IR (cm⁻¹) | Broad absorption around 3000 cm⁻¹ (O-H stretch of carboxylic acid), a sharp absorption around 1700 cm⁻¹ (C=O stretch of carboxylic acid), and multiple bands in the 1600-1400 cm⁻¹ region (aromatic C=C/C=N). |
| HRMS | A molecular ion peak corresponding to the exact mass of the chemical formula C₈H₅NO₃. |
This table is illustrative and contains hypothetical data based on the known structure of the compound.
Patent Landscape and Academic Implications for Furo 2,3 B Pyridine 5 Carboxylic Acid
Review of Key Patent Filings Related to Furo[2,3-b]pyridine (B1315467) Derivatives
The patent literature reveals a focused effort on the development of furo[2,3-b]pyridine derivatives, particularly those with a carboxylic acid moiety at the 5-position, for various therapeutic applications. A review of key patent filings highlights the significant interest of pharmaceutical companies in this scaffold.
One of the early patents in this area is from Norwich Eaton Pharmaceuticals, Inc. This patent discloses a method for treating malignant tumors using ethyl 4-hydroxy-2-[[(5-morpholinomethyl-2-oxo-3-oxazolidinyl)imino]methyl]furo[2,3-b]pyridine-5-carboxylate and its pharmaceutically acceptable salts or hydrates. This filing underscores the early recognition of the potential of the furo[2,3-b]pyridine-5-carboxylate core in oncology.
More recent patent applications have expanded the scope of therapeutic targets. For instance, research into substituted pyridine (B92270) derivatives for the treatment of cancer has included furo[2,3-b]pyridine structures. These patents often claim broad Markush structures, covering a wide range of substitutions on the furo[2,3-b]pyridine core, with the aim of modulating various cellular pathways implicated in cancer.
Furthermore, the versatility of the furo[2,3-b]pyridine scaffold is evident in patents claiming its use as kinase inhibitors. For example, derivatives of the closely related pyrrolo[2,3-b]pyridine have been patented as Janus kinase (JAK) inhibitors, suggesting that the analogous furo[2,3-b]pyridine core is also of interest for this target class.
Identification of Emerging Therapeutic Areas from Patent Literature
Analysis of the patent landscape for furo[2,3-b]pyridine derivatives reveals a clear focus on oncology and inflammatory diseases, primarily through the inhibition of various protein kinases.
Oncology: A significant portion of patent filings for furo[2,3-b]pyridine derivatives centers on their use as anticancer agents. These compounds are often designed to inhibit kinases that are crucial for cancer cell proliferation, survival, and metastasis. Academic research supporting these patent claims has demonstrated the potential of furo[2,3-b]pyridine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Focal Adhesion Kinase (FAK), both of which are validated targets in oncology.
Inflammatory and Autoimmune Diseases: The role of kinases in inflammatory signaling pathways has made them attractive targets for the treatment of inflammatory and autoimmune diseases. The development of dihydrofuro[2,3-b]pyridine derivatives as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) highlights the potential of this scaffold beyond oncology. IRAK4 is a key mediator in the innate immune response, and its inhibition is a promising strategy for treating a range of inflammatory conditions.
While oncology and inflammation are the most prominent therapeutic areas, the broad inhibitory activity of furo[2,3-b]pyridine derivatives against various kinases suggests that their therapeutic potential may extend to other areas, such as neurodegenerative diseases and metabolic disorders, where kinase dysregulation is also implicated.
Academic Opportunities Arising from Patent Expirations and New Patentable Innovations
Repurposing and Reformulation: Academic labs can investigate expired compounds for new therapeutic uses beyond their original patented indications.
Development of Improved Analogs: Researchers can use expired compounds as a starting point to design and synthesize next-generation derivatives with improved efficacy, selectivity, or pharmacokinetic properties.
Beyond patent expirations, there are significant opportunities for new patentable innovations. Academic research plays a crucial role in identifying and validating novel biological targets for which furo[2,3-b]pyridine derivatives could be developed. For instance, the discovery of new kinases involved in disease pathogenesis could spur the development of novel and patentable furo[2,3-b]pyridine-based inhibitors.
Furthermore, academic collaborations with industry can focus on developing innovative drug delivery systems or combination therapies involving furo[2,3-b]pyridine derivatives, which can also be the subject of new patent filings.
Strategic Development of Novel Furo[2,3-b]pyridine Scaffolds for Intellectual Property
To secure new intellectual property in the increasingly crowded field of kinase inhibitors, researchers are employing various strategic approaches to develop novel furo[2,3-b]pyridine scaffolds. These strategies aim to create compounds with unique chemical structures and improved pharmacological profiles, thereby enhancing their patentability.
Scaffold Hopping and Bioisosteric Replacement: One common strategy is to modify the core furo[2,3-b]pyridine scaffold through scaffold hopping or bioisosteric replacement. This involves replacing parts of the molecule with structurally different but functionally similar groups. For example, the furan (B31954) ring could be replaced with a thiophene (B33073) or pyrrole ring to create thieno[2,3-b]pyridines or pyrrolo[2,3-b]pyridines, respectively. These new scaffolds may exhibit different binding modes, improved selectivity, or better ADME (absorption, distribution, metabolism, and excretion) properties, making them eligible for new patents.
Fragment-Based and Structure-Based Drug Design: The use of fragment-based screening and structure-based drug design allows for the rational design of novel furo[2,3-b]pyridine derivatives with high affinity and selectivity for their target. By understanding the three-dimensional structure of the target protein's binding site, researchers can design molecules that make optimal interactions, leading to potent and selective inhibitors with strong intellectual property potential.
Exploration of Underexplored Chemical Space: A review of the patent and scientific literature can reveal areas of the furo[2,3-b]pyridine chemical space that have been less explored. Focusing on novel substitution patterns or the introduction of unique functional groups can lead to the discovery of compounds with unexpected biological activities and a higher likelihood of being patented. Recent research has explored the synthesis of novel furo[2,3-b]pyridine derivatives from chalcones, demonstrating the potential for discovering new anticancer agents with this approach. cncb.ac.cn
Future Research Directions and Emerging Trends for Furo 2,3 B Pyridine 5 Carboxylic Acid
Exploration of Unconventional Synthetic Routes
While several robust synthetic routes to the furo[2,3-b]pyridine (B1315467) core have been established, future research is trending towards the exploration of more novel and efficient methodologies. Traditional approaches often involve nucleophilic aromatic substitution on 2-halopyridines followed by ring closure. nih.gov However, unconventional strategies are emerging to provide more direct and versatile access to functionalized furo[2,3-b]pyridines.
Emerging synthetic strategies include:
Palladium-Catalyzed One-Pot Syntheses : These methods combine Sonogashira couplings with Wacker-type heteroannulations, offering a streamlined approach to the furopyridine core. nih.gov
Intramolecular Diels-Alder Reactions : The reaction between a triazine and an alkyne can yield a dihydrofuro[2,3-b]pyridine intermediate, which is then oxidized to the final aromatic structure. nih.gov
Pyridine (B92270) N-oxide Chemistry : A more recent methodology utilizes pyridine N-oxides to generate 2,3-substituted furo[2,3-b]pyridines. nih.gov
Thermolysis : The preparation of related structures like methyl 6H-furo[2,3-b]pyrrole-5-carboxylate has been achieved through the thermolysis of a corresponding methyl 2-azido-3-(3-furyl)propenoate, suggesting that thermal rearrangement strategies could be adapted for furo[2,3-b]pyridine synthesis. mdpi.com
These advanced methods aim to improve efficiency and allow for the introduction of diverse functional groups, which is crucial for developing extensive structure-activity relationship (SAR) studies. nih.gov
| Synthetic Strategy | Description | Key Features |
| Palladium-Catalyzed Reactions | One-pot synthesis involving Sonogashira coupling and Wacker-type heteroannulation. nih.gov | Streamlined process, good for creating substituted derivatives. nih.gov |
| Intramolecular Diels-Alder | Cycloaddition reaction between a triazine and an alkyne, followed by oxidation. nih.gov | Forms the core heterocyclic structure in a controlled manner. nih.gov |
| Pyridine N-oxide Route | Utilizes pyridine N-oxides as precursors to yield 2,3-substituted products. nih.gov | A newer methodology offering alternative substitution patterns. nih.gov |
| Thermolysis | Involves heating a precursor molecule to induce cyclization and formation of the fused ring system. mdpi.com | Potential for novel rearrangements and access to unique derivatives. mdpi.com |
Discovery of Novel Biological Targets and Therapeutic Applications
The furo[2,3-b]pyridine scaffold is a recognized "privileged structure" in drug development, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects. researchgate.netontosight.ai Future research will focus on identifying novel biological targets and expanding the therapeutic potential of Furo[2,3-b]pyridine-5-carboxylic acid derivatives.
Anticancer Properties : Derivatives of the furo[2,3-b]pyridine core have demonstrated significant potential as anticancer agents by targeting various protein kinases. mdpi.com Kinases are crucial regulators of cellular processes, and their deregulation is implicated in many diseases, particularly cancer. nih.gov
Kinase Inhibition : The furo[2,3-b]pyridine core acts as a "hinge-binding" template, making it an effective scaffold for kinase inhibitors. nih.govsmolecule.com Documented targets include Focal Adhesion Kinase (FAK), Interleukin-1 receptor-associated kinase 4 (IRAK4), and Cyclin-Dependent Kinase 2 (CDK2). nih.govbohrium.comnih.gov For example, certain thieno/furo[2,3-b]pyridine compounds potently inhibited FAK with IC₅₀ values as low as 50.98 nM. bohrium.com
Other Anticancer Mechanisms : Beyond kinase inhibition, these compounds have shown cytotoxic activity against various cancer cell lines, including esophageal, liver, lung, and breast cancer. ontosight.aimdpi.combohrium.com
Neuroprotective and Anti-inflammatory Effects :
Neuroprotection : Some furo[2,3-b]pyridine derivatives have been identified as having potential neuroprotective properties, which could be valuable in treating neurodegenerative diseases. ontosight.ai For instance, a novel pyrrolo[2,3-b]pyridine compound was designed as a potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease, showing an IC₅₀ of 0.35 nM. nih.gov
Anti-inflammatory Activity : The discovery of dihydrofuro[2,3-b]pyridine derivatives as potent inhibitors of IRAK4, a key regulator in the innate immune response, highlights their potential for treating inflammatory and autoimmune diseases. nih.gov
Antimicrobial Activity : Research has also pointed to the efficacy of some furo[2,3-b]pyridine derivatives against various microorganisms, suggesting they could be leads for developing new antimicrobial agents. researchgate.netontosight.ai
| Therapeutic Area | Biological Target(s) | Potential Application |
| Oncology | FAK, IRAK4, CDK2, EGFR, METAP2. mdpi.comnih.govbohrium.comnih.gov | Treatment of breast, lung, liver, and esophageal cancers. mdpi.combohrium.com |
| Neurology | GSK-3β. nih.gov | Treatment of neurodegenerative diseases like Alzheimer's. ontosight.ainih.gov |
| Inflammatory Diseases | IRAK4. nih.gov | Treatment of autoimmune and inflammatory disorders. nih.gov |
| Infectious Diseases | Various microbial targets. | Development of new antimicrobial agents. researchgate.netontosight.ai |
Development of Furo[2,3-b]pyridine-Based PROTACs and ADCs
A significant emerging trend in oncology is the development of targeted therapies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Given the potent and specific binding capabilities of furo[2,3-b]pyridine derivatives to targets like protein kinases, this scaffold is a prime candidate for incorporation into these advanced therapeutic modalities.
PROTACs : PROTACs are heterobifunctional molecules that induce the degradation of a target protein. A furo[2,3-b]pyridine-based ligand could serve as the "warhead" that binds to a pathogenic protein (e.g., a specific kinase). This would then be linked to an E3 ligase-binding moiety, targeting the protein for destruction by the cell's natural protein disposal system. This approach could overcome drug resistance associated with traditional kinase inhibitors.
ADCs : In an ADC, a highly potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. A furo[2,3-b]pyridine derivative with strong cytotoxic activity could be used as the "payload." This would allow for the targeted delivery of the potent drug directly to tumor cells, minimizing systemic toxicity and improving the therapeutic window.
While specific research on furo[2,3-b]pyridine-based PROTACs and ADCs is still in its infancy, the established biological activity of the scaffold makes this a logical and highly promising direction for future drug development.
Integration into Materials Science for Organic Electronics, Photovoltaic Devices, and Sensors
The unique electronic properties of the furo[2,3-b]pyridine core, resulting from the fusion of an electron-rich furan (B31954) and an electron-deficient pyridine ring, make it an attractive candidate for applications in materials science. researchgate.net This structure is expected to exhibit photo-illumination activities, opening doors for its use in organic electronics. researchgate.net
Organic Electronics and Photovoltaics : Pyridine and its derivatives are already being investigated for their role in improving the performance of perovskite solar cells. They can passivate surface defects and enhance stability. nih.gov The specific electronic characteristics of the furo[2,3-b]pyridine system could be harnessed for the development of novel organic semiconductors or sensitizers in photovoltaic devices.
Fluorescent Sensors : The inherent fluorescence of some furo[2,3-b]pyridine derivatives has been successfully utilized to create chemosensors. researchgate.net For example, a novel amino-furopyridine compound was developed as a fluorescent pH sensor in aqueous solutions. researchgate.net Other pyridine-based derivatives have been synthesized to act as fluorescent sensors for detecting toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com Future work could expand on this compound to develop highly selective and sensitive sensors for various analytes.
Sustainable and Eco-Friendly Synthetic Strategies for Large-Scale Production
As the potential applications of furo[2,3-b]pyridine derivatives expand, the need for sustainable and scalable synthetic methods becomes paramount. Future research will increasingly focus on "green chemistry" principles to minimize environmental impact and reduce production costs.
Potential green synthetic approaches include:
Biocatalysis : Utilizing enzymes or microorganisms for specific synthetic steps can reduce the need for harsh reagents and improve selectivity. Routes toward pyridine carboxylic acids using lignin (B12514952) as a feedstock and engineered microorganisms like Rhodococcus jostii are being explored. acsgcipr.org
Use of Greener Solvents : Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is a key goal.
Catalyst- and Solvent-Free Reactions : One-pot multicomponent reactions conducted under solvent-free conditions, sometimes accelerated by microwave irradiation, represent a highly efficient and green approach to synthesizing pyridine derivatives. nih.gov For instance, pyridine-2-carboxylic acid has itself been used as a green and recyclable catalyst for the rapid synthesis of other complex heterocyclic systems. rsc.org
Renewable Feedstocks : There is growing interest in synthesizing pyridines from renewable biomass feedstocks, such as C5 and C6 sugars, which can be converted into furan precursors. acsgcipr.org
These strategies aim to create more cost-effective and environmentally friendly processes suitable for the large-scale industrial production of this compound and its derivatives. google.com
Advanced Delivery Systems for Furo[2,3-b]pyridine-Based Therapeutics
To maximize the therapeutic efficacy of furo[2,3-b]pyridine-based drugs and overcome challenges such as poor solubility or non-specific toxicity, the development of advanced drug delivery systems is crucial. nih.gov Nanotechnology offers a promising avenue for enhancing the delivery of heterocyclic anticancer compounds. nih.govnih.gov
Future delivery strategies may include:
Nanoparticle Formulations : Encapsulating furo[2,3-b]pyridine derivatives within nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can improve their solubility, stability, and pharmacokinetic profiles. nih.govbohrium.com This approach can also enable targeted delivery to specific tissues or cells, reducing off-target side effects. bohrium.comjuniperpublishers.com
Chemical Delivery Systems (CDS) : A CDS approach involves linking the drug to a carrier moiety, such as a dihydropyridine-pyridinium salt type redox system, to facilitate transport across biological barriers like the blood-brain barrier. nih.gov This could be particularly relevant for developing neuroprotective agents based on the furo[2,-b]pyridine scaffold.
Targeted Nanocarriers : Functionalizing the surface of nanoparticles with targeting ligands (e.g., antibodies, peptides) can direct the drug specifically to cancer cells or inflamed tissues, further enhancing efficacy and safety. juniperpublishers.com
These advanced delivery systems will be instrumental in translating the in vitro promise of this compound derivatives into effective clinical therapies. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Furo[2,3-b]pyridine-5-carboxylic acid and its derivatives?
- Methodological Answer : Synthetic pathways often involve cyclization reactions or condensation of precursor heterocycles. For example, derivatives like thieno[2,3-b]pyridine-5-carboxylic acid analogs are synthesized via nucleophilic substitution with amines, followed by recrystallization (e.g., chloroform/petroleum ether systems for purification) . Cyclization steps may require anhydrous conditions and catalysts such as piperidine or triethylamine. Functionalization at the 2- or 7-positions can be achieved using halogenation or Suzuki-Miyaura coupling .
Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?
- Methodological Answer : 1H NMR (300 MHz in DMSO-d6) is critical for confirming substitution patterns and tautomerism, particularly for distinguishing between keto-enol forms in oxo derivatives . Elemental analysis (C, H, N) validates purity, while mass spectrometry (EI-MS) confirms molecular ions (e.g., m/z 272 for chlorinated analogs) . High-resolution LC-MS or X-ray crystallography may resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in halogenated derivatives?
- Methodological Answer : Low yields in halogenation steps (e.g., chlorination) may arise from steric hindrance or competing side reactions. Optimize by:
- Temperature control : Gradual heating (e.g., 60–80°C) to avoid decomposition.
- Catalyst screening : Use Lewis acids like AlCl3 for directed halogenation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Recrystallization from chloroform/diethyl ether improves purity, as demonstrated in thienopyridine derivatives (yields: 80–88%) .
Q. How can contradictory data between computational predictions and experimental NMR results for substituent effects be resolved?
- Methodological Answer : Discrepancies may stem from solvent polarity, tautomerism, or dynamic effects. Address by:
- 2D NMR (COSY, NOESY) : Confirm through-space interactions and substituent orientation.
- Computational refinement : Recalculate DFT models with explicit solvent (e.g., DMSO) and compare chemical shifts.
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in piperidinyl-substituted analogs .
Q. What specific hazards should be mitigated during large-scale synthesis of this compound?
- Methodological Answer : Key risks include acute toxicity (oral, dermal) and respiratory irritation . Mitigation strategies:
- Engineering controls : Use fume hoods with ≥100 fpm face velocity to prevent aerosol/dust inhalation .
- PPE : Nitrile gloves, chemical goggles, and NIOSH-approved respirators (N95/P100) during powder handling.
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to SARA 313 guidelines .
Methodological Considerations for Data Interpretation
Q. How should researchers analyze conflicting solubility data for this compound in different solvents?
- Methodological Answer : Solubility discrepancies often arise from pH-dependent ionization (carboxylic acid group). Systematically test:
- pH-adjusted solvents : Use buffered solutions (pH 2–12) to assess ionized vs. neutral forms.
- Co-solvent systems : Ethanol/water mixtures enhance solubility in polar intermediates .
- Thermodynamic profiling : Measure solubility vs. temperature (e.g., 25–80°C) to identify recrystallization windows .
Q. What strategies are effective for introducing bioisosteric replacements in the furopyridine core?
- Methodological Answer : Replace the furan oxygen with sulfur (thienopyridine) or NH (pyrrolopyridine) to modulate electronic properties. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
